6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one - 39030-53-0

6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one

Catalog Number: EVT-412440
CAS Number: 39030-53-0
Molecular Formula: C6H6N4O
Molecular Weight: 150.14 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Molecular Structure Analysis
  • N-alkylation: The nitrogen atom at the second position of the triazolopyridazinone core can be alkylated using various alkylating agents, such as alkyl halides, in the presence of a base. This reaction allows for the introduction of various alkyl chains, which can significantly influence the physicochemical and biological properties of the resulting compounds. []
  • Sulfonylation and Acylation: The nitrogen atom at the second position can also undergo sulfonylation or acylation reactions with appropriate sulfonyl chlorides or acyl chlorides, respectively. This reaction introduces sulfonyl or acyl groups, offering another avenue for structural diversification and property modulation. []
  • Formation of Schiff bases: Reacting 6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one derivatives containing an amino group with aldehydes or ketones can generate Schiff bases. These compounds can be further modified to create a wide array of derivatives with diverse biological activities. []
Mechanism of Action

For instance, some derivatives have exhibited potent tankyrase inhibitory activity. [] Tankyrases are enzymes involved in various cellular processes, including Wnt signaling and telomere maintenance. The inhibitory activity of these compounds is attributed to their ability to bind to the active site of tankyrases, thereby blocking their enzymatic function.

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one derivatives are influenced by the nature and position of substituents attached to the core structure. These properties can significantly impact their solubility, lipophilicity, and overall bioavailability, which are critical factors for their biological activity and potential drug development. []

Applications
  • Antimicrobial Agents: These compounds have demonstrated activity against various bacterial and fungal strains. [, ] Researchers are actively investigating their potential as novel antimicrobial agents, particularly in light of the growing threat of antibiotic resistance.
  • Anticancer Therapeutics: Several studies have reported the potent antiproliferative activity of 6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one derivatives against various cancer cell lines, including those derived from lung, colon, and breast cancers. [, , ] Their ability to inhibit specific enzymes, such as tankyrases, and modulate critical signaling pathways involved in cancer cell growth and survival makes them attractive candidates for developing novel anticancer therapeutics.
  • Herbicidal Agents: Some derivatives of 6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one exhibit potent herbicidal activity, effectively inhibiting the growth of aquatic weeds like Spirodela polyrhiza. [] Their mode of action involves disrupting chlorophyll synthesis and inhibiting plant growth. This area of research holds significant potential for developing new and effective herbicides for agricultural applications.

8-(3-(Trifluoromethyl)phenyl)-6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one

  • Compound Description: This compound is a derivative of 6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one. Studies have shown that some derivatives within this series exhibit significant bioactivity, including greater than 80% inhibition of chlorophyll and greater than 70% growth inhibition of Spirodela polyrhiza at a concentration of 10 µg/ml [, ]. Quantitative structure-activity relationship (QSAR) studies suggest that the biological activity of these compounds is strongly correlated with their molecular hydrophobicity, specifically their LogP values [, ].

N-(3-(6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)phenyl)benzamide and Sulfonamide Derivatives

  • Compound Description: These compounds are derivatives of 6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one, incorporating a benzamide or sulfonamide moiety linked to the triazolopyridazine core through a phenyl bridge at the 3-position. Preliminary antimicrobial activity studies have demonstrated that these derivatives exhibit good to moderate activity against various microorganisms [].

(S)-6-(1-(6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)quinoline (PF-04254644)

  • Compound Description: This compound, known as PF-04254644, is a potent and selective inhibitor of the receptor tyrosine kinase c-Met []. Although exhibiting high selectivity for c-Met, it also demonstrates broad inhibition against the phosphodiesterase (PDE) family, leading to myocardial degeneration in rats []. This off-target activity led to the termination of its development as a preclinical candidate [].

(3R)-4-[2-[4-[1-(3-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4-piperidyl]phenoxy]ethyl]-1,3-dimethyl-piperazin-2-one (AZD5153)

  • Compound Description: This compound, designated as AZD5153, is a potent bivalent inhibitor of bromodomain and extraterminal (BET) proteins, including BRD4 []. It exhibits excellent pharmacokinetic properties and demonstrates potent anticancer activity in vitro and in vivo, effectively downregulating c-Myc expression and inhibiting tumor growth in xenograft models [].

2-(([1,2,4]triazolo[4,3-b]pyridazin-6-yloxy)methyl)-2,4-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine Derivatives

  • Relevance: These compounds share the [, , ]triazolo[4,3-b]pyridazine core with 6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one, but lack the methyl substitution at the 6-position of the pyridazine ring.

7-(1,1-Dimethylethyl)-6-(2-ethyl-2H-1,2,4-triazol-3-ylmethoxy)-3-(2-fluorophenyl)-1,2,4-triazolo[4,3-b]pyridazine (TPA023)

  • Compound Description: This compound, designated TPA023, is a triazolopyridazine derivative that displays high affinity for the benzodiazepine binding site of GABAA receptors containing α1, α2, α3, or α5 subunits []. Importantly, TPA023 exhibits partial agonist activity at α2 and α3 subtypes while acting as an antagonist at α1 and α5 subtypes []. This unique pharmacological profile translates into potent anxiolytic effects in both rodents and primates without inducing sedation [].

6-Substituted phenyl-5-cyano-3-methyl-2-phenacylhydrazino-3,4-dihydropyrimidin-4-ones

  • Compound Description: This class of pyrimidine derivatives, characterized by a phenacylhydrazino substituent at the 2-position, represents one of five novel pyrimidine derivative classes synthesized and evaluated for their antimicrobial and anticancer activities []. Some compounds within this series exhibited notable antimicrobial activity against Escherichia coli [].

6-Substituted phenyl-2-arylidene hydrazino-5-cyano-3-methyl-3,4-dihydropyrimidin-4-ones

  • Compound Description: This class encompasses another series of novel pyrimidine derivatives, distinguished by an arylidene hydrazino substituent at the 2-position []. These compounds were part of a larger study investigating pyrimidine derivatives for their antimicrobial and anticancer properties []. Notably, several compounds within this series demonstrated promising antitumor activity in a three-cell line primary assay and were further evaluated in a full panel of 60 human tumor cell lines [].

6-Substituted phenyl-2-acylhydrazino-5-cyano-3-methyl-3,4-dihydropyrimidin-4-ones

  • Compound Description: This category represents a set of pyrimidine derivatives characterized by an acylhydrazino substituent at the 2-position []. These compounds, along with other pyrimidine derivatives, were synthesized and evaluated for their antimicrobial and anticancer activities [].

1,2,4-Triazolo[4,3-a]pyrimidones

  • Compound Description: This class comprises three series of 1,2,4-triazolo[4,3-a]pyrimidone derivatives that were synthesized and assessed for their antimicrobial and anticancer activities [].

6-Substituted phenyl-7-cyano-9-methyl-3-phenyl or 4-chlorophenyl-4,9-dihydropyrimido[2,1-c][1,2,4]triazin-8-ones

  • Compound Description: These pyrimidotriazine derivatives, synthesized and evaluated for their antimicrobial and anticancer activities, represent another class of compounds explored in the same study as the previously mentioned pyrimidine and triazolopyrimidone derivatives [].

2,3-Dihydro-2-(6-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl)phthalazine-1,4-diones

  • Compound Description: These compounds were synthesized using a novel one-pot multicomponent procedure, demonstrating the versatility of synthetic strategies for creating diverse heterocyclic scaffolds [].

3-[3-(N′-Benzylidene-hydrazino)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]-4-hydroxy-6-methyl-pyran-2-ones

  • Compound Description: This series of compounds, synthesized through a one-pot, three-component reaction, exemplifies the ongoing efforts to develop efficient synthetic routes for novel heterocyclic compounds with potential biological activity [].

1,2,4-Triazolo[4,3-b][1,2,4]triazole Derivatives

  • Compound Description: These compounds, featuring a unique fused triazole ring system, were synthesized and characterized using various methods, including reactions with carbodiimides and iminophosphoranes [, ]. Their synthesis demonstrates the feasibility of constructing complex heterocyclic scaffolds with potential applications in medicinal chemistry.

2-Methyl-3-methylthio-6-phenyl-7H-1,2,4-triazolo[4,3-b][1,2,4]triazolium Hydroxide (Inner Salt)

  • Compound Description: This specific 1,2,4-triazolo[4,3-b][1,2,4]triazole derivative, existing as an inner salt, represents an intriguing example of structural complexity within this class of compounds []. Its structure, determined by X-ray crystallography, provided valuable insights into the conformational preferences of these fused triazole systems.

6-Aryl-1,2,4-triazolo[4,3-b]-1,2,4-triazines and 7-Aryl-1,2,4-triazolo[4,3-b]-1,2,4-triazines

  • Compound Description: These isomeric triazolotriazine derivatives, featuring aryl substituents at either the 6- or 7-position, were synthesized and characterized as part of a study exploring the regioselectivity of synthetic methods for these compounds []. The study demonstrated the challenges and successes in achieving regioselective synthesis of these structurally similar isomers.

4-(2-(6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-ylamino)ethyl)phenol (Compound 12)

  • Compound Description: This compound, identified as a potent and selective tankyrase (TNKS) inhibitor, emerged from a structure-based drug design effort targeting the NAD binding site of TNKS enzymes []. Crystallographic analysis confirmed its mode of action as an NAD-competitive inhibitor [].

1-Substituted 2H-pyrano[3,2-e][1,2,4]triazolo[4,3-a]pyridines and 1-Aryl-2H-pyrano[3,2-e][1,2,4]triazolo[4,3-a]pyridines

  • Compound Description: These compounds, featuring a pyranopyridotriazole ring system, were synthesized and investigated for their potential antihypertensive activity []. The synthesis involved a multistep approach starting from a pyranopyridine carboxylate derivative.
  • Compound Description: These classes of compounds, featuring fused triazine and tetrazine ring systems, were synthesized via iminophosphorane-mediated reactions, highlighting the versatility of this method for constructing complex heterocyclic scaffolds [].
  • Compound Description: These compounds, featuring triazine and triazolotriazine ring systems, were synthesized through a regioselective amination approach using O-(2,4-dinitrophenyl)hydroxylamine as an amino transfer agent []. The study demonstrated the effectiveness of this method for introducing amino groups at specific positions of the triazine ring.

4-(((7-amino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-6-yl)methyl)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one Derivatives

  • Compound Description: This series of compounds, characterized by a pyrazolone moiety linked to a triazolotriazole system, were synthesized and evaluated for their antibacterial and anticancer activities []. Several compounds within this series exhibited promising antibacterial activity against Staphylococcus aureus, Pseudomonas aeruginosa, and Staphylococcus epidermidis []. Moreover, some compounds demonstrated potent cytotoxicity against MCF-7 and P388 cancer cell lines [].
  • Compound Description: This set of compounds, featuring fused benzothienobenzoquinoline and related heterocyclic systems, were synthesized through a photocyclization approach []. The study demonstrated the utility of this method for constructing complex polycyclic scaffolds with potential applications in medicinal chemistry.

N-Substituted Pyridazinones and Triazolo[4,3-b]pyridazinones

  • Compound Description: These compounds, derived from 6-styryl-4,5-dihydro-2H-pyridazin-3-one, were synthesized through alkylation and 1,3-dipolar cycloaddition reactions with nitrile imines [, ]. The study focused on exploring the regioselectivity of these reactions and characterizing the synthesized compounds using various spectroscopic techniques, including 1H and 13C NMR spectroscopy, as well as X-ray diffraction.

3-(3-(5-Methylisoxazol-3-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl)-2H-chromen-2-ones

  • Compound Description: This series of coumarin-substituted triazolothiadiazine derivatives was synthesized through a multistep approach involving the reaction of a 5-methylisoxazole-3-carboxylic acid derivative with thiocarbohydrazide, followed by cyclization and reaction with various substituted coumarin derivatives []. The synthesized compounds were characterized using physical, analytical, and spectroscopic techniques.

7-Aroyl-6-aryl-6,7-dihydro-1-methyl-3-methylthio-5H-1,2,4-triazolo[3,4-b][1,3,4]thiadiazinium Bromides

  • Compound Description: These compounds, featuring a unique triazolothiadiazinium ring system, were synthesized through a C-C ring cyclization reaction between Schiff bases and phenacyl bromides []. The study involved characterizing the synthesized compounds using spectroscopic techniques and X-ray crystallography, providing valuable insights into their structural features.
  • Compound Description: This set of compounds encompasses various derivatives of 6-phenyl-[1,2,4]triazolo[4,3-b]pyridazine, exploring modifications at the 3-position with sulfur-containing substituents []. These derivatives were synthesized and evaluated for their antiviral activity against hepatitis A virus (HAV) []. Notably, some of these compounds demonstrated promising antiviral activity in a plaque reduction infectivity assay [].

6-Benzyloxy-7,8-dihydro-8-phenyl-3-trifluoromethyl-s-triazolo[4,3-b]pyridazine and 5-Benzyl-5,6,7,8-tetrahydro-8-phenyl-3-trifluoromethyl-s-triazolo[4,3-b]pyridazin-6-one

  • Compound Description: These isomeric triazolopyridazine derivatives, differing in the bonding at the N5 position and the conformation of the pyridazine ring, were synthesized and their structures elucidated through X-ray crystallography []. The study highlighted the importance of structural characterization in understanding the conformational preferences and potential biological activities of these compounds.

Indolo-triazolo-pyridazinethiones and 2,3-bis((5,6-dihydro-14H-indolo[2,3-d]-6-aryl-[1,2,4-triazolo][4,3-b]pyridazin-3-ylsulfanyl)methyl)quinoxalines

  • Compound Description: These compounds, featuring indole, triazole, pyridazine, and quinoxaline rings, were synthesized through a series of reactions starting from 4-amino-5-(1H-indol-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione []. The synthesis involved condensation reactions with aromatic aldehydes and subsequent coupling reactions with 2,3-bis(bromomethyl)quinoxaline.
  • Compound Description: This set includes a range of 1,2,4-triazine derivatives featuring a 6-[2-(4-methoxyphenyl)vinyl] substituent and their corresponding glycosylated analogs []. The synthesis involved hydrazinolysis, cyclocondensation, and glycosylation reactions. These compounds were evaluated for their antimicrobial activity.
  • Compound Description: This class of compounds consists of cyclic α-aminophosphonates incorporating a 1,2,4-triazinone ring []. The study focused on investigating their fragmentation pathways under electron ionization mass spectrometry (EI-MS).
  • Compound Description: This series comprises pyranopyridine derivatives with various substitutions, including oxadiazole and pyrazolopyridine moieties []. The synthesis involved a multistep approach starting from a pyranopyridine carboxylate.

Thiazolo[3,2-a]pyrimidine and 1,2,4-Benzotriazine Derivatives

  • Compound Description: This set of compounds includes thiazolo[3,2-a]pyrimidine, benzimidazolo-pyridazine, 1,2,4-benzotriazino-pyridazinethione, imidazo-[1,2-b]-pyridazinethione, and 1,2,4-triazolo[4,3-b]pyridazine-thione derivatives, all synthesized from 6-chloropyridazin-3(2H)-thione []. The study aimed at exploring the antimicrobial activity of these compounds.

Pyrazolo[5,1-c][1,2,4]triazepines and Triazolo[5,1-c][1,2,4]triazepines

  • Compound Description: This group includes pyrazolo[5,1-c][1,2,4]triazepines and triazolo[5,1-c][1,2,4]triazepines, synthesized through an intermolecular Wittig reaction []. The study aimed at creating new heterocyclic systems with potential biological activity.
  • Compound Description: These compounds, a thiazolo[3,2-a]pyrimidine derivative and a tetrahydro[1,2,4]triazolo[4,3-a]pyrimidine derivative, were synthesized and structurally characterized []. The study explored their synthesis as precursors for triazolo[4,3-a]pyrimidines and investigated their stereochemistry.

7-Cyclobutyl-6-(2-methyl-2H-1,2,4-triazol-3-ylmethoxy)-3-phenyl-1,2,4-triazolo[4,3-b]pyridazine (TPA123)

  • Compound Description: TPA123 is a triazolopyridazine derivative acting as a weak partial agonist at GABAA receptors containing α1, α2, α3, and α5 subunits []. Preclinical studies suggest its potential as a non-sedating anxiolytic [].

N-methyl-N-[3-(3-methyl-1,2,4-triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide (1632)

  • Compound Description: 1632 is a small-molecule inhibitor of the LIN28 protein []. It disrupts the interaction between LIN28 and the let-7 microRNA, leading to increased let-7 levels and tumor growth reduction in Group 3 medulloblastoma models [].

N-Methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide

  • Compound Description: This compound is a small molecule identified as the first reported antagonist of the RNA-binding protein Lin28 []. It disrupts the interaction between Lin28 and the let-7 microRNA precursor, restoring let-7 processing and function [].

Properties

CAS Number

39030-53-0

Product Name

6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one

IUPAC Name

6-methyl-2H-[1,2,4]triazolo[4,3-b]pyridazin-3-one

Molecular Formula

C6H6N4O

Molecular Weight

150.14 g/mol

InChI

InChI=1S/C6H6N4O/c1-4-2-3-5-7-8-6(11)10(5)9-4/h2-3H,1H3,(H,8,11)

InChI Key

PQNIPAGBGCEHIJ-UHFFFAOYSA-N

SMILES

CC1=NN2C(=NNC2=O)C=C1

Canonical SMILES

CC1=NN2C(=NNC2=O)C=C1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.